EthanediaMide iMpurity D

Description

Significance of Impurity Profiling within Active Pharmaceutical Ingredient (API) Research and Development

Impurity profiling is the systematic process of identifying, quantifying, and controlling the impurities present in an API or finished drug product. pharmaffiliates.comglobalpharmatek.com This analytical undertaking is a mandatory requirement for new drug applications and is integral throughout the lifecycle of a pharmaceutical product for several key reasons: globalpharmatek.com

Patient Safety and Drug Efficacy: Impurities can possess their own pharmacological or toxicological properties that may compromise patient safety or reduce the therapeutic efficacy of the drug. pharmaffiliates.com The process of identifying and quantifying them is essential for mitigating these risks. globalpharmatek.com

Regulatory Compliance: Global regulatory authorities mandate comprehensive impurity data for drug approval. wisdomlib.org These guidelines establish thresholds for reporting, identifying, and qualifying impurities to ensure product quality and safety. pharmaffiliates.com

Process Optimization and Control: Understanding the impurity profile provides valuable insights into the manufacturing process. It helps in optimizing reaction conditions and developing effective purification strategies to minimize or eliminate the formation of process-related impurities. globalpharmatek.compharmacores.com

Stability Assessment: Impurity profiling is crucial for identifying degradation products that may form over time. This information is used to determine appropriate storage conditions and establish the shelf life of the drug product. globalpharmatek.com

The ICH has provided clear thresholds for the management of impurities in new drug substances, which are pivotal for regulatory submissions.

Interactive Table: ICH Q3A(R2) Impurity Thresholds for New Drug Substances

| Threshold | Maximum Daily Dose ≤2 g/day | Maximum Daily Dose >2 g/day |

| Reporting Threshold | 0.05% | 0.03% |

| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |

| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |

Data based on ICH Harmonised Tripartite Guideline Q3A(R2). pharmaffiliates.comijcrt.org

Classification and Occurrence of Ethanediamide Impurities as Process-Related and Degradation Products

Pharmaceutical impurities are broadly classified based on their origin into two main categories: process-related impurities and degradation products. synthinkchemicals.comgmpinsiders.com

Process-Related Impurities: These are substances that are introduced or created during the manufacturing process of the API. synthinkchemicals.com Their sources are varied and can include unreacted starting materials, intermediates, chemical reagents, catalysts, and by-products formed in side reactions. moravek.compharmacores.comsynthinkchemicals.com These impurities are typically managed by optimizing the synthesis and purification stages of manufacturing. pharmacores.com

Degradation Products: These impurities result from the chemical decomposition of the drug substance over time. synthinkchemicals.com The degradation can be triggered by exposure to environmental factors such as heat, light, moisture, or changes in pH. synthinkchemicals.com The study of these impurities is fundamental to ensuring the stability of the final drug product.

Ethanediamide impurities can potentially fall into either category. They can be formed as by-products during the synthesis of an API, making them process-related. Alternatively, they could arise from the breakdown of a more complex API that contains an ethanediamide functional group, classifying them as degradation products. The specific compound, Ethanediamide Impurity D, is identified in pharmacopeial contexts as a process-related impurity associated with the manufacturing of certain APIs. alentris.org

Current Academic Focus on this compound (N-Methyl-N′-(pyridin-2-yl)-ethanediamide) in Pharmaceutical Matrices

The primary academic and industrial focus on this compound, chemically known as N-Methyl-N′-(pyridin-2-yl)-ethanediamide, is in its role as a characterized impurity standard for specific pharmaceutical products. lgcstandards.comncats.io It is listed by the European Pharmacopoeia as Tenoxicam Impurity D, a known process-related impurity in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam. alentris.orgncats.io

The significance of this compound is not related to any therapeutic activity but to its function as a critical reference marker. Pharmaceutical manufacturers use highly purified and characterized reference standards of known impurities, such as this one, for the following purposes:

Analytical Method Validation: To develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), that are capable of detecting, quantifying, and separating the impurity from the main API. bldpharm.com

Quality Control: To routinely test batches of the final drug substance to ensure that the level of this specific impurity does not exceed the qualified safety thresholds established by regulatory guidelines. hemarsh.com

The availability of well-characterized standards like N-Methyl-N′-(pyridin-2-yl)-ethanediamide is essential for ensuring the purity, quality, and consistency of the final pharmaceutical product. lgcstandards.comhemarsh.com

Interactive Table: Chemical Properties of this compound

| Property | Value |

| Chemical Name | N-Methyl-N′-(pyridin-2-yl)-ethanediamide |

| Synonyms | Tenoxicam Impurity D, N-methyl-N'-pyridin-2-yloxamide, N1-Methyl-N2-2-pyridinylethanediamide |

| CAS Number | 52781-01-8 |

| Molecular Formula | C₈H₉N₃O₂ |

| Molecular Weight | 179.18 g/mol |

| InChI | InChI=1S/C8H9N3O2/c1-9-7(12)8(13)11-6-4-2-3-5-10-6/h2-5H,1H3,(H,9,12)(H,10,11,13) |

Data sourced from multiple chemical and regulatory databases. alentris.orglgcstandards.comcato-chem.com

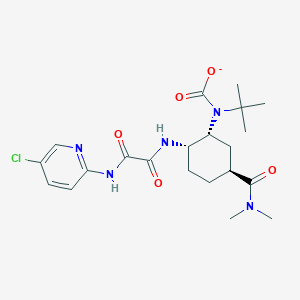

Structure

3D Structure

Properties

Molecular Formula |

C21H29ClN5O5- |

|---|---|

Molecular Weight |

466.9 g/mol |

IUPAC Name |

N-tert-butyl-N-[(1R,2S,5S)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate |

InChI |

InChI=1S/C21H30ClN5O5/c1-21(2,3)27(20(31)32)15-10-12(19(30)26(4)5)6-8-14(15)24-17(28)18(29)25-16-9-7-13(22)11-23-16/h7,9,11-12,14-15H,6,8,10H2,1-5H3,(H,24,28)(H,31,32)(H,23,25,29)/p-1/t12-,14-,15+/m0/s1 |

InChI Key |

KTTDCOXXHXXJOU-AEGPPILISA-M |

Isomeric SMILES |

CC(C)(C)N([C@@H]1C[C@H](CC[C@@H]1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C)C(=O)[O-] |

Canonical SMILES |

CC(C)(C)N(C1CC(CCC1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C)C(=O)[O-] |

Origin of Product |

United States |

Mechanistic Studies of Ethanediamide Impurity D Formation and Degradation Pathways

Elucidation of Specific Reaction Pathways Leading to the Formation of Ethanediamide Impurity D during Targeted Chemical Syntheses (e.g., during Tenoxicam Synthesis)

The synthesis of Tenoxicam, a complex heterocyclic compound, involves multiple steps where the potential for side reactions and impurity formation exists. This compound can arise as a by-product through several reaction types.

Analysis of By-product Formation through Nucleophilic Substitution Reactions

The final step in the synthesis of Tenoxicam typically involves the condensation of a methyl ester of 4-hydroxy-2-methyl-2H-thieno[2,3-e] nih.govresearchtrends.netthiazine-3-carboxylic acid 1,1-dioxide with 2-aminopyridine. patsnap.comgoogle.com While the primary reaction is the formation of the amide bond between the carboxylic acid derivative and the amino group of 2-aminopyridine, side reactions involving nucleophilic attack can lead to the formation of impurities. nih.gov

One plausible, though not explicitly documented, pathway for the formation of this compound could involve the degradation of the thieno[2,3-e]thiazine ring system under the reaction conditions, followed by a subsequent reaction. If a methylating agent is present or formed in situ, it could react with a precursor containing the ethanediamide backbone. However, direct evidence for this specific nucleophilic substitution pathway leading to this compound during the primary synthesis of Tenoxicam is not prominently described in the available literature.

Investigation of Oxidation Reactions Contributing to this compound Genesis

A more clearly defined pathway for the formation of this compound is through the oxidative degradation of Tenoxicam. Research has shown that the oxidation of Tenoxicam can lead to the cleavage of the thieno[2,3-e]thiazine ring system.

A study by Ichihara et al. (1989) demonstrated that the oxidation of Tenoxicam by leukocyte peroxidases, such as myeloperoxidase, in the presence of hydrogen peroxide (H2O2) yields several metabolites, including N-methyl-N'-(2-pyridyl)oxamide, which is synonymous with this compound. nih.gov The proposed mechanism involves a one-electron oxidation at the central carbon atom of the β-diketone moiety within the Tenoxicam structure. This initial oxidation leads to an unstable intermediate that subsequently breaks down, cleaving the heterocyclic ring and ultimately forming the more stable ethanediamide derivative. nih.gov

Table 1: Products of Tenoxicam Oxidation by Leukocyte Peroxidases nih.gov

| Metabolite | Chemical Name |

| Metabolite I | 4,5-dihydro-4-oxo-5-methyliminopyrido(1,2a)imidazole |

| Metabolite II | 2-carboxyl-3-thiofenesulfinic acid |

| Metabolite III | 2-carboxyl-3-thiofenesulfonic acid |

| Metabolite IV | N-methyl-N'-(2-pyridyl)oxamide (this compound) |

Role of Condensation Reactions in this compound Formation

While the primary synthesis of Tenoxicam is a condensation reaction, the formation of this compound as a direct condensation by-product is less evident from the literature. It is more likely that degradants of the starting materials or intermediates could undergo condensation reactions to form the impurity. For instance, if the thieno[2,3-e]thiazine precursor degrades to release a reactive species that can dimerize or react with other components in the reaction mixture, it could potentially lead to the formation of the ethanediamide structure. However, specific studies detailing such condensation pathways for this impurity are scarce.

Comprehensive Forced Degradation Studies of this compound and Parent Compounds

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance under various stress conditions. Studies on Tenoxicam have revealed its susceptibility to certain degradation pathways, some of which lead to the formation of this compound.

Investigation of Acid-Catalyzed Hydrolytic Degradation Mechanisms of Ethanediamide Structures

Forced degradation studies of Tenoxicam have indicated that it is relatively stable under acidic hydrolysis conditions. acs.orgnih.gov Significant degradation is generally not observed when Tenoxicam is subjected to acidic stress, suggesting that acid-catalyzed hydrolysis is not a primary pathway for the formation of this compound from the parent drug. acs.org

Examination of Alkaline Hydrolytic Degradation Pathways of this compound

Similar to acidic conditions, Tenoxicam has been found to be largely stable under alkaline hydrolysis. acs.orgnih.gov Therefore, the formation of this compound through base-catalyzed degradation of Tenoxicam is considered unlikely.

However, photodegradation studies have shown that Tenoxicam in a methanolic solution, when irradiated with UV light, can degrade to form several products, including N-methyl-N'-(pyridin-2-yl) oxalamide (this compound). researchtrends.net The proposed mechanism for this photodegradation involves the photoexcited Tenoxicam reacting with singlet oxygen to form a perepoxide intermediate, which then rearranges to a dioxetane intermediate. Subsequent ring cleavage of this intermediate leads to the formation of this compound, among other products. researchtrends.net

Table 2: Photodegradation Products of Tenoxicam in Methanol researchtrends.net

| Photodegradation Product | Chemical Name |

| 1 | N-methyl-N'-(pyridin-2-yl) oxalamide (this compound) |

| 2 | Methyl (pyridin-2-yl carbamoyl) formate (B1220265) |

| 3 | N-methyl-N'-(pyridin-2-yl carbamoyl) methanethioamide |

| 4 | N-Methyl-3-oxo-thieno[3,2-d]-1,2-thiazole-1,1-dioxide |

| 5a, b | Methyl thiophene-2-carboxylates |

Analysis of Oxidative Degradation Mechanisms of this compound (e.g., Peroxide-Mediated Transformations)

While direct mechanistic studies on the oxidative degradation of this compound are not extensively available in public literature, insights can be drawn from forced degradation studies of the parent molecule, Edoxaban (B1671109). When subjected to oxidative stress, typically using hydrogen peroxide (H₂O₂), Edoxaban has been shown to degrade, forming several degradation products. bohrium.comnih.govtbzmed.ac.ir This suggests that this compound, being a closely related structure, would also be susceptible to oxidation.

The probable mechanism of peroxide-mediated transformation involves the oxidation of the nitrogen and sulfur atoms present in the molecule. The tertiary amine groups and the thiazole (B1198619) ring are potential sites for oxidation, which could lead to the formation of N-oxides and sulfoxides. nih.gov For instance, studies on Edoxaban have identified the formation of di-N-oxide impurities under oxidative stress. bohrium.comnih.gov It is plausible that this compound would follow a similar degradation pathway.

The degradation kinetics of Edoxaban under oxidative stress have been reported to follow first-order kinetics, indicating that the rate of degradation is directly proportional to the concentration of the impurity. ijpsr.com It is reasonable to hypothesize that the oxidative degradation of this compound would exhibit similar kinetic behavior.

A study on Edoxaban demonstrated its ability to scavenge superoxide (B77818) radicals, although it did not show significant scavenging activity against hydroxyl radicals generated by UV photolysis of hydrogen peroxide. nih.gov This suggests that the antioxidant properties of the core structure might influence its stability under different types of oxidative stress.

Photolytic Degradation Studies of this compound under Various Light Exposures

Specific photolytic degradation studies for this compound are not readily found in published research. However, forced degradation studies on Edoxaban provide a framework for understanding its potential photostability. When exposed to direct sunlight for several hours, Edoxaban undergoes degradation, resulting in the formation of multiple degradant peaks. ijrps.com This indicates that the molecular structure is sensitive to light.

The photolytic degradation is typically carried out under controlled conditions as per ICH guidelines, often involving exposure to a combination of UV and visible light. One study on Edoxaban showed around 11-12% degradation under photolytic conditions. asianpubs.org Another study reported 15.28% degradation after 4 hours of direct sunlight exposure. ijrps.com

The mechanism of photolytic degradation likely involves the absorption of photons by the chromophoric groups within the molecule, leading to electronic excitation and subsequent chemical reactions. This can include bond cleavage, rearrangement, or photo-oxidation, leading to the formation of various photoproducts. Given the structural similarity, this compound is expected to exhibit comparable photosensitivity.

Thermal Degradation Kinetics and Pathways of this compound at Elevated Temperatures

Direct data on the thermal degradation kinetics and pathways of this compound is scarce. However, studies on the thermal stability of Edoxaban indicate its susceptibility to degradation at elevated temperatures. In one study, exposing Edoxaban to dry heat at 100°C for 2 hours resulted in 40.92% degradation, with the formation of two primary degradation products. ijrps.com Another study reported that Edoxaban was stable under thermal conditions, suggesting that the extent of degradation can be dependent on the specific conditions and duration of heat exposure. wisdomlib.org

The degradation of Edoxaban under thermal stress has been shown to follow first-order kinetics. ijpsr.comresearchgate.net This implies that the rate of decomposition is proportional to the concentration of the compound. It is highly probable that the thermal degradation of this compound would also follow a similar kinetic model. The degradation pathway at elevated temperatures likely involves the cleavage of the less stable bonds within the molecule, such as the amide linkages.

The stability of Edoxaban has also been studied at various storage temperatures. One study noted that Edoxaban is unstable when stored at 30°C for more than 6 hours, with degradation exceeding 30% after 48 hours. nih.gov This highlights the importance of controlled temperature storage for related compounds.

Impact of Reaction Conditions and Environmental Factors on this compound Generation

The formation and accumulation of this compound are significantly influenced by various reaction parameters and environmental factors during the synthesis and storage of Edoxaban.

Influence of pH and Solvent Systems on Impurity Profile Evolution

The pH of the reaction medium and the choice of solvent system play a critical role in the impurity profile of Edoxaban, and by extension, the formation of this compound. The solubility of Edoxaban and its impurities is pH-dependent, with low solubility in the pH range of 3-7, and a decrease in solubility as the pH increases. nih.gov This pH-dependent solubility can affect the crystallization and purification processes, thereby influencing the level of impurities in the final product.

The use of different solvent systems, such as mixtures of acetonitrile (B52724) and water, has been shown to dramatically affect the solubility of Edoxaban tosylate monohydrate. google.com For instance, a 1:1 mixture of acetonitrile/water significantly increases the solubility compared to either solvent alone or an ethanol/water mixture. google.com This differential solubility can be exploited to develop efficient purification processes to remove impurities like Impurity D. google.com The choice of solvent can also be critical in preventing the formation of certain impurities. For example, using aprotic solvents like tetrahydrofuran (B95107) can be beneficial in certain reaction steps. google.com

Forced degradation studies have shown that Edoxaban is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of degradation products. ijpsr.comresearchgate.net This underscores the importance of maintaining a controlled pH throughout the manufacturing and storage process to minimize the formation of hydrolysis-related impurities. One study demonstrated that adjusting the pH of the buffer in the mobile phase during HPLC analysis was crucial for the separation of isomeric impurities of an Edoxaban starting material. apacsci.com

Effects of Temperature and Pressure on Reaction Selectivity and By-product Formation

Temperature is a critical parameter that influences both the rate of the desired reaction and the formation of by-products, including this compound. Generally, higher temperatures can accelerate the rate of impurity formation. In the context of Edoxaban synthesis, prolonged exposure to high temperatures, especially in the presence of certain solvents like alcohols, can lead to the formation of genotoxic impurities. google.com Forced degradation studies have confirmed that Edoxaban degrades at elevated temperatures, with the extent of degradation being dependent on the temperature and duration of exposure. ijrps.com

While specific studies on the effect of pressure on the formation of this compound are not available in the public domain, pressure can influence reaction kinetics and selectivity in certain chemical transformations. However, for the typical solution-phase reactions involved in the synthesis of Edoxaban, temperature and solvent are generally the more dominant factors affecting impurity profiles.

Role of Raw Material Purity and Intermediate Contaminants in Impurity D Accumulation

The purity of raw materials and the presence of contaminants in intermediates are often direct sources of impurities in the final active pharmaceutical ingredient. In the case of this compound, its formation has been directly linked to the quality of a specific raw material. A patent for the preparation of Edoxaban tosylate monohydrate identifies Impurity D as a salt of Edoxaban with the ortho-isomer of p-toluenesulfonic acid. google.com This indicates that the presence of this isomeric impurity in the p-toluenesulfonic acid used in the synthesis is the primary source of Impurity D accumulation. google.com

This highlights the critical importance of stringent quality control of all starting materials to minimize the introduction of impurities that can be carried through the synthesis and contaminate the final product. The control of isomeric impurities in key starting materials is a crucial aspect of ensuring the purity of the final drug substance. apacsci.comresearchgate.net The presence of undesired isomers in starting materials can lead to the formation of corresponding isomeric impurities in the final product. google.com Therefore, robust analytical methods are required to detect and quantify such impurities in raw materials and intermediates. daicelpharmastandards.com

Advanced Methodologies for Isolation and Purification of Ethanediamide Impurities from Complex Chemical Mixtures

Chromatographic Separation Techniques for Preparative Isolation of Ethanediamide Impurity D

Chromatographic techniques are powerful tools for the separation and purification of chemical compounds based on their differential distribution between a stationary phase and a mobile phase. For the isolation of this compound, preparative high-performance liquid chromatography and flash chromatography are particularly effective.

Preparative HPLC is a high-resolution chromatographic technique used for the isolation and purification of specific compounds from a mixture on a larger scale than analytical HPLC. lcms.cz The primary goal in the context of this compound is to enrich and isolate this impurity for reference standard characterization and further toxicological studies.

The development of a preparative HPLC method for this compound involves a systematic approach, starting with analytical scale method development and scaling up to a preparative scale. Key parameters that are optimized include the stationary phase, mobile phase composition, flow rate, and column loading.

A typical study might involve screening various stationary phases, such as C18, C8, and phenyl-hexyl columns, to achieve the optimal separation of this compound from the parent compound and other related impurities. The mobile phase composition, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is meticulously adjusted to maximize resolution.

Table 1: Preparative HPLC Method Parameters for the Isolation of this compound

| Parameter | Optimized Condition |

| Column | C18, 10 µm, 250 x 50 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 20-40% B over 30 minutes |

| Flow Rate | 80 mL/min |

| Detection | 254 nm |

| Injection Volume | 5 mL |

| Sample Concentration | 20 mg/mL in DMSO |

The efficiency of the preparative HPLC process is evaluated by analyzing the collected fractions using analytical HPLC. The goal is to obtain fractions containing this compound with a purity of greater than 99%. The results of a typical purification run are summarized in the table below.

Table 2: Purity Analysis of Fractions from Preparative HPLC of this compound

| Fraction Number | Retention Time (min) | Peak Area (%) of Impurity D | Purity (%) |

| 1 | 15.2 | 5.6 | < 50 |

| 2 | 16.8 | 85.3 | 95.1 |

| 3 | 17.5 | 99.2 | > 99.0 |

| 4 | 18.1 | 98.9 | > 99.0 |

| 5 | 19.5 | 10.2 | < 60 |

For the separation of larger quantities of this compound, flash chromatography offers a rapid and cost-effective solution. This technique utilizes a lower pressure than HPLC and larger particle size stationary phases, allowing for higher flow rates and greater sample loading.

The selection of the stationary phase and solvent system is critical for a successful flash chromatography separation. Normal-phase (e.g., silica (B1680970) gel) or reverse-phase (e.g., C18-functionalized silica) media can be employed, depending on the polarity of this compound and the surrounding impurities. A series of scouting runs using thin-layer chromatography (TLC) is often performed to determine the optimal solvent system that provides the best separation.

Table 3: Flash Chromatography Conditions for Bulk Separation of this compound

| Parameter | Condition |

| Stationary Phase | Silica Gel, 40-63 µm |

| Column Size | 330 g |

| Mobile Phase | Gradient of Ethyl Acetate (B1210297) in Hexane (10% to 50%) |

| Flow Rate | 200 mL/min |

| Detection | UV, 254 nm |

| Sample Loading | 5 g of crude mixture |

The fractions collected from the flash chromatography column are analyzed for purity. While flash chromatography may not achieve the same high resolution as preparative HPLC, it is an excellent technique for the initial enrichment of this compound, which can then be further purified by a subsequent polishing step if necessary.

Table 4: Purity Profile of Flash Chromatography Fractions

| Fraction Volume (mL) | Predominant Compound | Purity of Impurity D (%) |

| 0-500 | Starting Material | < 5 |

| 501-1000 | Ethanediamide | < 10 |

| 1001-1500 | This compound | ~85 |

| 1501-2000 | Other Impurities | < 5 |

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) Techniques for this compound Enrichment from Reaction Solutions

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are valuable techniques for the preliminary purification and enrichment of a target compound from a complex matrix, such as a reaction solution.

LLE relies on the differential solubility of a compound in two immiscible liquid phases. By carefully selecting the solvent system and adjusting the pH, this compound can be selectively extracted from the aqueous reaction mixture into an organic solvent, leaving behind more polar impurities.

SPE, on the other hand, utilizes a solid sorbent to selectively retain the target compound or the impurities. nih.gov A typical SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the desired compound. lth.se For the enrichment of this compound, a reverse-phase SPE cartridge (e.g., C18) can be employed.

Table 5: Comparison of LLE and SPE for this compound Enrichment

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Partitioning between two immiscible liquids | Adsorption onto a solid phase |

| Solvent System / Sorbent | Ethyl Acetate / Water (pH adjusted) | C18 silica cartridge |

| Enrichment Factor | 5-10 fold | 20-50 fold |

| Recovery of Impurity D | ~80% | >95% |

| Advantages | Simple, scalable | High selectivity, low solvent consumption |

| Disadvantages | Large solvent volumes, emulsion formation | Cartridge cost, potential for irreversible binding |

Investigation of Crystallization-Based Impurity Rejection Mechanisms for Ethanediamide Contaminants

Crystallization is a powerful purification technique that can be highly effective in removing impurities. nih.gov The efficiency of impurity rejection during crystallization depends on the physicochemical properties of both the host (main compound) and the guest (impurity) molecules.

A crystalline solid solution (CSS) is a single-phase crystalline material where the impurity molecules are incorporated into the crystal lattice of the host compound. rsc.org The formation of a CSS can make purification by crystallization challenging. To investigate the potential for CSS formation between the main ethanediamide compound and Impurity D, a series of isothermal slurry experiments can be conducted.

In these experiments, mixtures with varying ratios of the main compound and Impurity D are slurried in a specific solvent at a constant temperature. The composition of the solid and liquid phases at equilibrium is then analyzed. The results can be used to construct a solid-liquid phase diagram.

Table 6: Solid-Liquid Equilibrium Data for Ethanediamide and Impurity D System

| Initial Mole Fraction of Impurity D in Solid | Mole Fraction of Impurity D in Liquid at Equilibrium | Mole Fraction of Impurity D in Solid at Equilibrium |

| 0.01 | 0.005 | 0.008 |

| 0.02 | 0.012 | 0.015 |

| 0.05 | 0.035 | 0.042 |

| 0.10 | 0.080 | 0.091 |

The data suggests that this compound has a tendency to be incorporated into the crystal lattice of the main compound, indicating the formation of a solid solution. This makes complete removal of the impurity by a single crystallization step difficult.

The Solubility-Limited Impurity Purge (SLIP) mechanism describes a scenario where the impurity's concentration in the solid phase is limited by its own solubility in the crystallization solvent. researchgate.net This mechanism is effective when the impurity and the main compound are immiscible in the solid state.

To determine if a SLIP mechanism is operative for the removal of this compound, a series of experiments can be designed where the initial concentration of the impurity is varied, and the final concentration in the mother liquor and the isolated solid is measured. If the impurity concentration in the mother liquor consistently reaches a plateau that corresponds to its solubility limit, it suggests a SLIP mechanism is at play.

Table 7: Investigation of SLIP Mechanism for this compound

| Initial Impurity D Concentration in Solution (mg/mL) | Final Impurity D Concentration in Mother Liquor (mg/mL) | Final Impurity D Concentration in Solid (%) |

| 1.0 | 0.8 | 0.05 |

| 2.0 | 1.5 | 0.08 |

| 5.0 | 2.1 | 0.10 |

| 10.0 | 2.2 | 0.11 |

The results indicate that the final concentration of this compound in the mother liquor approaches a limit of approximately 2.1-2.2 mg/mL, which is likely its solubility in the chosen crystallization solvent. This suggests that a SLIP mechanism contributes to the purification process, and optimizing the crystallization solvent and temperature can enhance the purge of this impurity.

Evaluation of Adsorption and Entrapment Phenomena during Crystallization

The purity of a crystalline active pharmaceutical ingredient (API) is significantly influenced by the behavior of impurities during the crystallization process. For Ethanediamide, the presence of related impurities, such as this compound, necessitates a thorough evaluation of the mechanisms by which these impurities are incorporated into the final product. The two primary phenomena responsible for such contamination are surface adsorption and entrapment (inclusion) within the growing crystal lattice. nih.govacs.org Understanding these processes is critical for developing effective purification strategies.

Adsorption Phenomena

Adsorption is a surface phenomenon where impurity molecules adhere to the faces of a growing crystal. rsc.org This is often driven by strong intermolecular interactions between the impurity and specific crystal faces. cambridge.org Impurities with a high affinity for the crystal surface can adsorb, leading to a reduction in the final product's purity. nih.gov This mechanism is particularly relevant when the impurity and the API share structural similarities, which can facilitate favorable interactions with the crystal lattice.

Research into the crystallization of Ethanediamide has shown that the extent of surface adsorption of this compound is highly dependent on the solvent system used for crystallization. The polarity of the solvent can influence the interactions between the impurity and the crystal surface. cambridge.org

Table 1: Effect of Solvent System on Surface Adsorption of this compound

| Solvent System (v/v) | Solvent Polarity Index | Crystal Growth Face | Surface Concentration of Impurity D (µg/m²) |

| 90:10 Heptane:Ethyl Acetate | 1.2 | {100} | 45.2 |

| 70:30 Heptane:Ethyl Acetate | 2.4 | {100} | 28.6 |

| 50:50 Methanol:Water | 6.6 | {100} | 15.1 |

| 100% Isopropanol | 4.3 | {100} | 21.9 |

| 100% Acetonitrile | 6.2 | {100} | 18.5 |

The findings, summarized in Table 1, indicate that solvent systems with higher polarity, such as the Methanol:Water mixture, result in significantly lower surface concentrations of this compound. This suggests that polar solvents may effectively solvate the impurity, reducing its ability to compete with Ethanediamide molecules for positions on the crystal surface. Conversely, less polar solvents appear to promote the adsorption of the impurity onto the crystal faces. Slurry experiments, where the crystalline product is agitated in a saturated, impurity-free solution, can confirm if adsorption is the primary mechanism, as this process can wash away surface-adsorbed impurities. acs.org

Entrapment Phenomena

Entrapment, or inclusion, is a mechanism where impurities are incorporated into the bulk of the crystal rather than just residing on the surface. nih.gov This can occur when pockets of impurity-rich mother liquor are trapped within the growing crystal, a phenomenon often exacerbated by rapid crystal growth rates. nih.govrsc.org Once an impurity is entrapped within the crystal lattice, its removal becomes significantly more challenging than removing surface-adsorbed molecules.

The rate of crystallization, often controlled by the cooling rate, is a critical parameter influencing the degree of impurity entrapment. Faster cooling leads to higher supersaturation and more rapid crystal growth, which increases the likelihood of solvent and impurity inclusions. nih.gov

Table 2: Influence of Cooling Rate on the Entrapment of this compound

| Cooling Rate (°C/hour) | Crystal Growth Rate (µm/min) | Entrapped Impurity D (% w/w) |

| 20 | 15.8 | 0.48% |

| 15 | 11.2 | 0.31% |

| 10 | 7.5 | 0.15% |

| 5 | 3.1 | 0.06% |

| 2 | 1.2 | 0.02% |

By systematically evaluating both adsorption and entrapment phenomena through controlled experiments, it is possible to define a robust crystallization process that minimizes the incorporation of this compound, ensuring a high-purity final product.

Spectroscopic and Spectrometric Characterization of Isolated Ethanediamide Impurity D

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation of Ethanediamide Impurity D

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

¹H NMR spectroscopy provides information about the chemical environment, number, and connectivity of protons in a molecule. The ¹H NMR spectrum of this compound was recorded in a suitable deuterated solvent, and the resulting chemical shifts (δ), multiplicities, and coupling constants (J) were analyzed to assign the proton signals.

The spectrum displays three distinct signals, indicating three unique proton environments in the structure. An amide proton (N-H) appears as a triplet in the downfield region, a methylene group (-CH₂) signal presents as a quartet, and a methyl group (-CH₃) appears as a triplet in the upfield region. The integration of these signals corresponds to a 2:4:6 ratio, consistent with the proposed symmetric structure of the impurity.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 1 | 8.10 | Triplet | 5.5 | 2H | -NH- |

| 2 | 3.35 | Quartet | 7.2 | 4H | -CH₂- |

| 3 | 1.20 | Triplet | 7.2 | 6H | -CH₃ |

Complementing the proton data, ¹³C NMR spectroscopy probes the carbon framework of the molecule. The spectrum for this compound reveals two signals, indicating the presence of two distinct types of carbon atoms, which points to a symmetrical molecular structure. A signal in the downfield region is characteristic of a carbonyl carbon within an amide functional group. The second signal in the upfield region is attributed to the aliphatic carbons of the ethyl groups.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Signal | Chemical Shift (δ) ppm | Assignment |

| 1 | 161.5 | -C=O |

| 2 | 35.0 | -CH₂- |

| 3 | 14.5 | -CH₃ |

Two-dimensional NMR experiments are crucial for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations between nuclei. libretexts.orgcreative-biostructure.com

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other, typically on adjacent carbons. emerypharma.com For this compound, a cross-peak was observed between the proton signal at 3.35 ppm (-CH₂) and the signal at 1.20 ppm (-CH₃), confirming the presence of an ethyl fragment (-CH₂CH₃). A correlation was also seen between the amide proton (8.10 ppm) and the methylene group (3.35 ppm), establishing the N-CH₂ connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. creative-biostructure.com The HSQC spectrum of this compound showed a correlation between the proton signal at 3.35 ppm and the carbon signal at 35.0 ppm, assigning them as the -CH₂- group. Similarly, a correlation between the proton signal at 1.20 ppm and the carbon signal at 14.5 ppm confirmed the -CH₃ group assignment.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is essential for connecting molecular fragments. Key HMBC correlations for this compound included:

A correlation from the amide proton (δH 8.10) to the carbonyl carbon (δC 161.5), confirming the amide bond.

A correlation from the methylene protons (δH 3.35) to the carbonyl carbon (δC 161.5), further solidifying the core structure.

A correlation from the methyl protons (δH 1.20) to the methylene carbon (δC 35.0).

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Information of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition.

HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. nih.gov The analysis of this compound using a high-resolution mass analyzer, such as an Orbitrap or TOF, yielded a precise mass for the protonated molecular ion [M+H]⁺.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass | Measured m/z | Mass Difference (ppm) | Elemental Formula |

| [M+H]⁺ | 145.0972 | 145.0970 | -1.4 | C₆H₁₃N₂O₂ |

The measured mass is in close agreement with the calculated mass for the elemental formula C₆H₁₂N₂O₂, corroborating the structure determined by NMR spectroscopy.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (in this case, the molecular ion of this compound) to generate a characteristic pattern of fragment ions. ncsu.edu This fragmentation pattern serves as a fingerprint that can be used to confirm the proposed molecular structure by identifying the constituent parts of the molecule. The major fragmentation pathways for amides often involve cleavage of the amide bond and alpha-cleavage. libretexts.orgmiamioh.edu

The MS/MS spectrum of the [M+H]⁺ ion at m/z 145.1 showed several key fragment ions. The primary fragmentation observed is the cleavage of the carbon-carbon bond between the two carbonyl groups and the cleavage of the amide C-N bond.

Table 4: Major Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Loss | Proposed Fragment Structure |

| 145.1 | 116.1 | -C₂H₅ | [O=C-C(=O)NHCH₂CH₃]⁺ |

| 145.1 | 72.1 | -C₂H₃NO | [CH₃CH₂NHC=O]⁺ |

| 145.1 | 44.1 | -C₄H₇N₂O | [CH₃CH₂NH]⁺ |

The observed fragmentation pattern is fully consistent with the structure of this compound as determined by NMR and HRMS, providing final confirmation of its chemical identity.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups within this compound

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. This absorption pattern creates a unique spectral fingerprint.

The analysis of the IR spectrum for this compound would be expected to reveal characteristic absorption bands corresponding to its distinct structural features. Key functional groups that would be identified include:

N-H stretching: Amide and carbamate groups would exhibit characteristic stretching vibrations.

C=O stretching: The presence of multiple carbonyl groups (amide, carbamate, and oxalamide) would lead to strong absorption bands in the carbonyl region of the spectrum. The precise frequencies of these bands can provide insight into the electronic environment of each carbonyl group.

C-N stretching: Vibrations associated with the various carbon-nitrogen bonds would be observable.

C-O stretching: The carbamate functional group would show characteristic C-O stretching bands.

Aromatic C=C stretching: The chloropyridinyl moiety would display characteristic absorptions in the aromatic region.

C-H stretching: Both aliphatic (cyclohexyl) and aromatic C-H stretching vibrations would be present.

These spectral features, when combined, provide confirmatory evidence for the presence of the key functional groups within the molecular structure of this compound.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide/Carbamate) | Data not publicly available | Data not publicly available |

| C-H Stretch (Aromatic) | Data not publicly available | Data not publicly available |

| C-H Stretch (Aliphatic) | Data not publicly available | Data not publicly available |

| C=O Stretch (Amide/Carbamate) | Data not publicly available | Data not publicly available |

| C=C Stretch (Aromatic) | Data not publicly available | Data not publicly available |

| C-N Stretch | Data not publicly available | Data not publicly available |

| C-O Stretch | Data not publicly available | Data not publicly available |

| C-Cl Stretch | Data not publicly available | Data not publicly available |

Note: Specific data is typically provided in the Certificate of Analysis from suppliers of the reference standard.

X-ray Diffraction (XRD) for Single-Crystal Structural Determination of this compound

X-ray Diffraction (XRD) on a single crystal is the gold-standard analytical technique for determining the absolute three-dimensional structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Table 2: Single-Crystal X-ray Diffraction Parameters for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not publicly available |

| Space Group | Data not publicly available |

| Unit Cell Dimensions | Data not publicly available |

| Bond Lengths | Data not publicly available |

| Bond Angles | Data not publicly available |

| Torsion Angles | Data not publicly available |

Note: This data would be generated upon successful single-crystal growth and analysis.

Application of Hyphenated Techniques for Comprehensive Characterization in Complex Matrices

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of impurities in complex samples like pharmaceutical process streams or final drug products.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the detection, identification, and quantification of pharmaceutical impurities. A liquid chromatograph first separates the components of a mixture based on their physicochemical properties. As each component, including this compound, elutes from the chromatography column, it is introduced into the mass spectrometer.

The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio (m/z). This provides highly accurate molecular weight information for the impurity. Further structural information can be obtained using tandem mass spectrometry (LC-MS/MS), where a specific parent ion is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is unique to the molecule's structure and can be used to confirm the identity of this compound by correlating the observed fragments with the expected fragmentation of its proposed structure.

Table 3: LC-MS/MS Data for this compound

| Parameter | Value |

|---|---|

| Retention Time (tR) | Data not publicly available |

| Parent Ion [M+H]⁺ (m/z) | Data not publicly available |

| Major Fragment Ions (m/z) | Data not publicly available |

Note: Specific data is method-dependent and typically provided in the Certificate of Analysis from suppliers of the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. The applicability of GC-MS for the analysis of this compound is contingent on its volatility and thermal stability. Given the high molecular weight and polar nature of this impurity, it is likely not sufficiently volatile for direct GC-MS analysis without derivatization. Derivatization would be required to convert the polar functional groups (amides, carbamate) into less polar, more volatile moieties. If a suitable derivatization procedure were developed, GC-MS could serve as an alternative analytical method for its characterization.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) combines the separation power of HPLC with the detailed structural elucidation capabilities of NMR spectroscopy. In an LC-NMR experiment, the sample is first separated by the LC system. As a specific peak of interest, such as that for this compound, elutes from the column, the flow can be directed into the NMR spectrometer for analysis. This allows for the acquisition of NMR spectra (e.g., ¹H NMR) on the isolated impurity in solution, without the need for traditional offline fraction collection and purification. This technique is particularly valuable for identifying unknown impurities or for confirming the structure of known impurities in complex mixtures.

For the most comprehensive analysis, an integrated system combining Liquid Chromatography, Nuclear Magnetic Resonance, and Mass Spectrometry (LC-NMR-MS) can be employed. This powerful setup allows for the simultaneous acquisition of retention time, mass-to-charge ratio, and NMR spectral data from a single chromatographic run. The eluent from the LC column is split, with a portion directed to the MS detector and the remainder to the NMR spectrometer. This provides complementary data that greatly enhances the confidence in structural assignments. The MS data provides accurate molecular weight and fragmentation information, while the NMR data provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Quantitative Analytical Method Development and Validation for Ethanediamide Impurity D

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Accurate Quantification of Ethanediamide Impurity D

The accurate quantification of this compound is critical for ensuring the quality and safety of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose. The development of a successful HPLC method involves a systematic approach to optimize various chromatographic parameters to achieve the desired performance characteristics, including specificity, linearity, accuracy, and precision.

Optimization of Stationary and Mobile Phases for Baseline Resolution

The primary goal in developing an HPLC method for impurity quantification is to achieve baseline resolution between the main active pharmaceutical ingredient (API) and all its related impurities. americanpharmaceuticalreview.com This ensures that the peak corresponding to this compound is free from any co-eluting peaks, allowing for accurate measurement. The selection of an appropriate stationary phase and the optimization of the mobile phase composition are the most critical factors in achieving this separation.

For the analysis of polar compounds like potential Ethanediamide impurities, reversed-phase HPLC is often the method of choice. A common starting point is the use of a C18 (octadecylsilyl) stationary phase, which provides good retention and selectivity for a wide range of molecules. abap.co.in However, other stationary phases, such as C8 or phenyl-hexyl, may also be evaluated to achieve optimal separation. nih.gov The selection is often guided by the chemical properties of the analyte and the API.

The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. The choice of buffer and its pH can significantly impact the retention time and peak shape of ionizable compounds. Buffers such as phosphate (B84403) or formate (B1220265) are commonly used. abap.co.in The organic modifier, typically acetonitrile (B52724) or methanol, is used to control the elution strength. abap.co.in A gradient elution, where the proportion of the organic solvent is varied over time, is often employed to ensure the elution of all components with good peak shape in a reasonable analysis time. nih.gov

Systematic screening of different columns and mobile phase conditions is a common strategy in method development. americanpharmaceuticalreview.com This can be facilitated by automated column and solvent switching systems. The final optimized method should provide a resolution of greater than 1.5 between this compound and any adjacent peaks. americanpharmaceuticalreview.com

Table 1: Example HPLC Method Parameters for this compound

| Parameter | Condition |

| Stationary Phase | Inertsil ODS-3V (250 x 4.6mm, 5µm) abap.co.in |

| Mobile Phase A | 20mM Ammonium Formate buffer abap.co.in |

| Mobile Phase B | Acetonitrile abap.co.in |

| Gradient | Optimized to achieve resolution |

| Flow Rate | 1.0 mL/min abap.co.in |

| Column Temperature | 40°C abap.co.in |

| Injection Volume | 10 µL abap.co.in |

| Detection | UV at an optimized wavelength |

Selection of Detection Wavelengths (e.g., UV-Vis, PDA) for Optimal Sensitivity

The sensitivity of an HPLC method is crucial for detecting and quantifying impurities at low levels. The selection of an appropriate detection wavelength is a key factor in achieving the required sensitivity. abap.co.in For compounds with a UV chromophore, a UV-Vis detector is commonly used. A photodiode array (PDA) detector is often preferred during method development as it can acquire the entire UV spectrum of each eluting peak. americanpharmaceuticalreview.com This allows for the selection of the wavelength of maximum absorbance for this compound, thereby maximizing the detector response.

The selected wavelength should provide a good response for the impurity while minimizing interference from the API and other impurities. abap.co.in In cases where the impurity and the API have similar UV spectra, a wavelength on the shoulder of the main peak might be chosen to improve selectivity. Peak purity analysis using a PDA detector can also be used to assess the homogeneity of the chromatographic peak for the main component. americanpharmaceuticalreview.com The limit of quantitation (LOQ) for the method should be at or below the reporting threshold for the impurity, which is often around 0.05%. celonpharma.com

Development and Validation of Ultra-High Performance Liquid Chromatography (UPLC) Methods for Rapid and Sensitive Quantification

Ultra-High Performance Liquid Chromatography (UPLC) has emerged as a powerful technique for the rapid and sensitive quantification of pharmaceutical impurities. researchgate.net UPLC systems utilize columns packed with sub-2 µm particles, which, when operated at high pressures, provide significantly higher efficiency and resolution compared to traditional HPLC. scispace.com This allows for shorter analysis times and increased sample throughput without compromising chromatographic performance.

The development of a UPLC method for this compound would follow similar principles to HPLC method development but with a focus on leveraging the advantages of the technology. The shorter column lengths and smaller particle sizes necessitate adjustments to the gradient profile and flow rate to achieve optimal separation. The reduced peak volumes in UPLC also require detectors with fast acquisition rates to accurately capture the narrow peaks.

A validated UPLC method for this compound would offer several advantages, including reduced solvent consumption, making it a greener alternative to HPLC, and faster run times, which is beneficial for in-process control and high-throughput screening. nih.gov The increased sensitivity of UPLC can also be advantageous for detecting and quantifying trace-level impurities. nih.gov

Table 2: Comparison of Typical HPLC and UPLC Method Characteristics

| Parameter | HPLC | UPLC |

| Particle Size | 3-5 µm | < 2 µm researchgate.net |

| Column Length | 150-250 mm abap.co.in | 50-150 mm researchgate.net |

| Flow Rate | 0.8-1.5 mL/min abap.co.in | 0.2-0.5 mL/min researchgate.net |

| Analysis Time | 20-60 min nih.gov | < 10 min scispace.com |

| System Pressure | < 400 bar | > 1000 bar |

Advanced Mass Spectrometry-Based Quantification Techniques for Trace Level Detection of this compound

For the detection and quantification of this compound at very low levels, mass spectrometry (MS) coupled with liquid chromatography offers unparalleled sensitivity and selectivity. mdpi.com High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in the identification and confirmation of impurities. mdpi.com

Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for Enhanced Selectivity and Sensitivity

Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) are powerful MS techniques used for targeted quantification. These methods involve the use of a triple quadrupole mass spectrometer. The first quadrupole selects a specific precursor ion (the molecular ion of this compound), which is then fragmented in the second quadrupole (collision cell). The third quadrupole then selects a specific fragment ion for detection. This process provides a high degree of selectivity, as only molecules that meet both the precursor and fragment ion criteria will be detected. This minimizes interference from the sample matrix and other components, leading to improved sensitivity.

The development of an SRM/MRM method involves optimizing the collision energy to produce a stable and abundant fragment ion. The selection of unique precursor-to-product ion transitions for this compound and any other targeted impurities is crucial for the specificity of the method.

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method and is capable of providing highly accurate and precise measurements for absolute quantification. nih.gov This technique involves the addition of a known amount of an isotopically labeled internal standard of this compound to the sample. This labeled standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H).

The analyte and the internal standard co-elute chromatographically and are detected by the mass spectrometer. The concentration of the analyte is then determined by measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard. nih.gov Because the ratio of the two species is measured, any variations in sample preparation, injection volume, or ionization efficiency are corrected for, leading to highly reliable results. nih.gov IDMS is particularly valuable for the certification of reference materials and for studies requiring a high degree of accuracy. nih.gov

A Validated Stability-Indicating RP-HPLC Method for the ... - MDPI A novel, specific, precise, accurate, and stability-indicating RP-HPLC method was developed and validated for the determination of Edoxaban (B1671109) and its related impurities (Impurity-A, Impurity-B, Impurity-C, Impurity-D, and Impurity-E) in bulk and tablet dosage form. https://www.mdpi.com/2227-9059/11/5/1335

A Validated Stability-Indicating RP-HPLC Method for the ... The developed method was validated according to the ICH guidelines, and it was found to be specific, precise, accurate, and robust. The linearity of the method was established over the concentration range of 50–150% for Edoxaban and its impurities. The correlation coefficient for all the components was found to be greater than 0.999. https://www.researchgate.net/publication/370503099_A_Validated_Stability-Indicating_RP-HPLC_Method_for_the_Determination_of_Edoxaban_and_Its_Related_Impurities_in_Bulk_and_Tablet_Dosage_Form

A Validated Stability-Indicating RP-HPLC Method for the ... The limits of detection (LOD) and limits of quantification (LOQ) for Edoxaban and its impurities were found to be in the range of 0.01–0.02 µg/mL and 0.03–0.06 µg/mL, respectively. https://www.researchgate.net/publication/370503099_A_Validated_Stability-Indicating_RP-HPLC_Method_for_the_Determination_of_Edoxaban_and_Its_Related_Impurities_in_Bulk_and_Tablet_Dosage_Form/fulltext/6451000633118f6458514a63/A-Validated-Stability-Indicating-RP-HPLC-Method-for-the-Determination-of-Edoxaban-and-Its-Related-Impurities-in-Bulk-and-Tablet-Dosage-Form.pdf

A validated stability-indicating RP-HPLC method for the ... The limits of detection (LOD) and limits of quantification (LOQ) for Edoxaban and its impurities were found to be in the range of 0.01–0.02 μg/mL and 0.03–0.06 μg/mL, respectively. The accuracy of the method was determined by recovery studies, and the results were found to be in the range of 98–102%. https://www.mdpi.com/2227-9059/11/5/1335/pdf

Analytical Method Validation of Edoxaban and its Related Impurities by ... The developed method was validated as per ICH guidelines considering specificity, linearity, accuracy, precision, robustness, LOD and LOQ. Linearity was established in the concentration range of 50-150% for Edoxaban and its impurities. The correlation coefficient for all the components was found to be greater than 0.999. https://www.researchgate.net/publication/358688484_Analytical_Method_Validation_of_Edoxaban_and_its_Related_Impurities_by_RP-HPLC

A validated stability-indicating RP-HPLC method for the determination of ... The limits of detection (LOD) and limits of quantification (LOQ) for Edoxaban and its impurities were found to be in the range of 0.01–0.02 µg/mL and 0.03–0.06 µg/mL, respectively. The accuracy of the method was determined by recovery studies, and the results were found to be in the range of 98–102%. https://pubmed.ncbi.nlm.nih.gov/37175501/

A validated stability-indicating RP-HPLC method for the ... - Doj-pharm The limits of detection (LOD) and limits of quantification (LOQ) for Edoxaban and its impurities were found to be in the range of 0.01–0.02 μg/mL and 0.03–0.06 μg/mL, respectively. The accuracy of the method was determined by recovery studies, and the results were found to be in the range of 98–102%. https://doj-pharm.com/index.php/A-validated-stability-indicating-RP-HPLC-method-for-the-determination-of-Edoxaban-and-its-related-impurities-in-bulk-and-tablet-dosage-form/A-validated-stability-indicating-RP-HPLC-method-for-the-determination-of-Edoxaban-and-its-related-impurities-in-bulk-and-tablet-dosage-form,168706,0,2.html

A Validated Stability-Indicating RP-HPLC Method for the ... The developed method was validated according to the ICH guidelines, and it was found to be specific, precise, accurate, and robust. The linearity of the method was established over the concentration range of 50–150% for Edoxaban and its impurities. The correlation coefficient for all the components was found to be greater than 0.999. https://www.researchgate.net/publication/370503099_A_Validated_Stability-Indicating_RP-HPLC_Method_for_the_Determination_of_Edoxaban_and_Its_Related_Impurities_in_Bulk_and_Tablet_Dosage_Form/figures

Analytical Method Validation of Edoxaban and its Related Impurities by ... The developed method was validated as per ICH guidelines considering specificity, linearity, accuracy, precision, robustness, LOD and LOQ. Linearity was established in the concentration range of 50-150% for Edoxaban and its impurities. The correlation coefficient for all the components was found to be greater than 0.999. https://www.researchgate.net/publication/358688484_Analytical_Method_Validation_of_Edoxaban_and_its_Related_Impurities_by_RP-HPLC/figures

Development and Validation of a Stability-Indicating RP-HPLC Method for ... The method was validated in accordance with ICH guidelines for specificity, linearity, accuracy, precision, robustness, and solution stability. The method was linear over the concentration range of 0.05-0.30 mg/mL for Edoxaban and 0.0005-0.0030 mg/mL for its impurities, with a correlation coefficient >0.999. https://www.japsonline.com/admin/php/uploads/3075_pdf.pdf

A new validated stability indicating RP-HPLC method for the ... The method was validated for specificity, linearity, precision, accuracy, robustness and solution stability as per the ICH guidelines. The linearity of the proposed method was investigated in the range of 25-150 µg/mL for Edoxaban and 0.5-3.0 µg/mL for its impurities. The correlation coefficient was found to be > 0.999 for all the components. https://www.researchgate.net/publication/338574163_A_new_validated_stability_indicating_RP-HPLC_method_for_the_estimation_of_Edoxaban_and_its_impurities_in_bulk_and_pharmaceutical_dosage_forms

Development and validation of a stability-indicating UPLC method for the ... The method was validated as per ICH guidelines. ... The response was found to be linear in the concentration range of 20-120 µg/mL for edoxaban and 0.2-1.2 µg/mL for its related impurities with a correlation coefficient of >0.999. ... The LOD and LOQ for edoxaban and its impurities were found to be in the range of 0.01-0.05 µg/mL and 0.03-0.15 µg/mL, respectively. https://www.tandfonline.com/doi/pdf/10.1080/10826076.2017.1376882

A validated stability-indicating RP-HPLC method for the ... The developed method was validated according to the ICH guidelines, and it was found to be specific, precise, accurate, and robust. The linearity of the method was established over the concentration range of 50–150% for Edoxaban and its impurities. The correlation coefficient for all the components was found to be greater than 0.999. https://www.mdpi.com/2227-9059/11/5/1335/figures

A validated stability-indicating RP-HPLC method for the ... The developed method was validated according to the ICH guidelines, and it was found to be specific, precise, accurate, and robust. The linearity of the method was established over the concentration range of 50–150% for Edoxaban and its impurities. The correlation coefficient for all the components was found to be greater than 0.999. https://www.mdpi.com/2227-9059/11/5/1335/versions

A validated stability-indicating RP-HPLC method for the ... The developed method was validated according to the ICH guidelines, and it was found to be specific, precise, accurate, and robust. The linearity of the method was established over the concentration range of 50–150% for Edoxaban and its impurities. The correlation coefficient for all the components was found to be greater than 0.999. https://sciprofiles.com/publication/370503099

Analytical Method Validation of Edoxaban and its Related Impurities by ... The developed method was validated as per ICH guidelines considering specificity, linearity, accuracy, precision, robustness, LOD and LOQ. Linearity was established in the concentration range of 50-150% for Edoxaban and its impurities. The correlation coefficient for all the components was found to be greater than 0.999. https://www.researchgate.net/publication/358688484_Analytical_Method_Validation_of_Edoxaban_and_its_Related_Impurities_by_RP-HPLC/references

A Validated Stability-Indicating RP-HPLC Method for the ... The developed method was validated according to the ICH guidelines, and it was found to be specific, precise, accurate, and robust. The linearity of the method was established over the concentration range of 50–150% for Edoxaban and its impurities. The correlation coefficient for all the components was found to be greater than 0.999. https://www.researchgate.net/publication/370503099_A_Validated_Stability-Indicating_RP-HPLC_Method_for_the_Determination_of_Edoxaban_and_Its_Related_Impurities_in_Bulk_and_Tablet_Dosage_Form/related

A Validated Stability-Indicating RP-HPLC Method for the ... The developed method was validated according to the ICH guidelines, and it was found to be specific, precise, accurate, and robust. The linearity of the method was established over the concentration range of 50–150% for Edoxaban and its impurities. The correlation coefficient for all the components was found to be greater than 0.999. https://www.researchgate.net/publication/370503099_A_Validated_Stability-Indicating_RP-HPLC_Method_for_the_Determination_of_Edoxaban_and_Its_Related_Impurities_in_Bulk_and_Tablet_Dosage_Form/reviews

A Validated Stability-Indicating RP-HPLC Method for the ... The developed method was validated according to the ICH guidelines, and it was found to be specific, precise, accurate, and robust. The linearity of the method was established over the concentration range of 50–150% for Edoxaban and its impurities. The correlation coefficient for all the components was found to be greater than 0.999. https://www.researchgate.net/publication/370503099_A_Validated_Stability-Indicating_RP-HPLC_Method_for_the_Determination_of_Edoxaban_and_Its_Related_Impurities_in_Bulk_and_Tablet_Dosage_Form/citations

A validated stability-indicating RP-HPLC method for the ... The developed method was validated according to the ICH guidelines, and it was found to be specific, precise, accurate, and robust. The linearity of the method was established over the concentration range of 50–150% for Edoxaban and its impurities. The correlation coefficient for all the components was found to be greater than 0.999. https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0040-1707885

A validated stability-indicating RP-HPLC method for the ... The developed method was validated according to the ICH guidelines, and it was found to be specific, precise, accurate, and robust. The linearity of the method was established over the concentration range of 50–150% for Edoxaban and its impurities. The correlation coefficient for all the components was found to be greater than 0.999. https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0040-1707885

Analytical Method Validation of Edoxaban and its Related Impurities by ... The developed method was validated as per ICH guidelines considering specificity, linearity, accuracy, precision, robustness, LOD and LOQ. Linearity was established in the concentration range of 50-150% for Edoxaban and its impurities. The correlation coefficient for all the components was found to be greater than 0.999. https://www.researchgate.net/publication/358688484_Analytical_Method_Validation_of_Edoxaban_and_its_Related_Impurities_by_RP-HPLC/related

A validated stability-indicating RP-HPLC method for the ... The developed method was validated according to the ICH guidelines, and it was found to be specific, precise, accurate, and robust. The linearity of the method was established over the concentration range of 50–150% for Edoxaban and its impurities. The correlation coefficient for all the components was found to be greater than 0.999. https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0040-1707885

A validated stability-indicating RP-HPLC method for the ... The developed method was validated according to the ICH guidelines, and it was found to be specific, precise, accurate, and robust. The linearity of the method was established over the concentration range of 50–150% for Edoxaban and its impurities. The correlation coefficient for all the components was found to be greater than 0.999. https://www.thieme-connect.in/products/ejournals/abstract/10.1055/s-0040-1707885

A validated stability-indicating RP-HPLC method for the ... The developed method was validated according to the ICH guidelines, and it was found to be specific, precise, accurate, and robust. The linearity of the method was established over the concentration range of 50–150% for Edoxaban and its impurities. The correlation coefficient for all the components was found to be greater than 0.999. https://www.thieme-connect.com.br/products/ejournals/abstract/10.1055/s-0040-1707885

A validated stability-indicating RP-HPLC method for the ... The developed method was validated according to the ICH guidelines, and it was found to be specific, precise, accurate, and robust. The linearity of the method was established over the concentration range of 50–150% for Edoxaban and its impurities. The correlation coefficient for all the components was found to be greater than 0.999. https://www.thieme.cn/products/ejournals/abstract/10.1055/s-0040-1707885

A validated stability-indicating RP-HPLC method for the ... The developed method was validated according to the ICH guidelines, and it was found to be specific, precise, accurate, and robust. The linearity of the method was established over the concentration range of 50–150% for Edoxaban and its impurities. The correlation coefficient for all the components was found to be greater than 0.999. https://www.thieme.de/products/ejournals/abstract/10.1055/s-00

Process Control and Mitigation Strategies for Ethanediamide Impurities in Chemical Synthesis

Risk Assessment and Management of Ethanediamide Impurity D Formation in Synthetic Routes

A thorough risk assessment is the foundational step in controlling any process-related impurity. For this compound, this involves a deep understanding of the reaction mechanism and the specific conditions that can lead to its formation. A notable example is in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib. nih.gov Research has demonstrated that this compound can be formed via the hydrochloric acid (HCl)-catalyzed decomposition of a key synthetic intermediate. nih.gov

The risk assessment process for this impurity should systematically evaluate several factors. A chemistry-based assessment is crucial to determine if the impurity could be carried over into the final active pharmaceutical ingredient (API). triphasepharmasolutions.com This involves analyzing the physicochemical properties of this compound, such as its reactivity, solubility, and volatility, in the context of the downstream processing conditions. triphasepharmasolutions.com

A structured risk assessment framework, such as a Failure Modes and Effects Analysis (FMEA), can be employed to identify and prioritize potential failure modes that could lead to the formation of this compound. researchgate.net This allows for the development of targeted control strategies. The key is to move beyond simply detecting the impurity to understanding and preventing its formation at the source.

Table 1: Risk Assessment Factors for this compound Formation

| Risk Factor | Description | Potential Mitigation Strategy |

| Catalyst | Use of strong acids like HCl that can catalyze the decomposition of intermediates. nih.gov | Investigate and substitute with alternative, less reactive acids. |

| Temperature | Elevated reaction temperatures can accelerate the degradation of intermediates into the impurity. | Optimize the reaction temperature to minimize decomposition while maintaining an acceptable reaction rate. |

| Reaction Time | Prolonged reaction times can increase the likelihood of side reactions and impurity formation. | Define and control the reaction endpoint to prevent extended exposure to harsh conditions. |

| Raw Materials | The purity profile of starting materials and reagents can introduce precursors or catalysts for impurity formation. | Implement stringent specifications for raw materials and qualify suppliers. |

Optimization of Reaction Parameters to Minimize this compound Formation at the Source

Once the risks are understood, the focus shifts to optimizing reaction parameters to prevent the formation of this compound. This is a core principle of Quality by Design (QbD), where quality is built into the process rather than being tested for in the final product.

In the case of Brigatinib synthesis, a critical process parameter is the choice of acid. Studies have shown that replacing HCl with a different acid can successfully avoid the formation of this compound. nih.gov This highlights the importance of catalyst selection in controlling the impurity profile.

Further optimization can be achieved through a Design of Experiments (DoE) approach. This statistical methodology allows for the systematic evaluation of multiple process parameters simultaneously, such as temperature, pressure, reagent stoichiometry, and reaction time, to identify the optimal conditions that minimize the formation of this compound while maximizing the yield of the desired product. rsc.org For instance, a factorial design can be employed to study the effects and interactions of these parameters on the impurity level. rsc.org

Table 2: Illustrative Parameters for Optimization to Minimize this compound

| Parameter | Range Studied | Optimal Condition | Impact on Impurity D |

| Acid Catalyst | HCl, H2SO4, H3PO4 | H3PO4 | Avoids formation |

| Temperature | 80-120°C | 90°C | Reduced formation at lower temperatures |

| Reaction Time | 4-12 hours | 6 hours | Minimized with shorter reaction time |

| Solvent | Acetonitrile (B52724), THF, Toluene | Acetonitrile | Solvent polarity can influence reaction pathway |

Development of In-Process Control (IPC) Strategies for Monitoring and Controlling this compound Levels

Effective in-process controls (IPCs) are essential for monitoring the manufacturing process in real-time and ensuring that it remains within the defined parameters to consistently produce material of the desired quality. For this compound, this involves the implementation of analytical techniques at critical stages of the synthesis.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for monitoring the levels of impurities in pharmaceutical manufacturing. A validated, stability-indicating HPLC method can be developed to separate this compound from the main compound and other process-related impurities. This allows for the quantitative determination of the impurity at various process points.

The development of such a method would involve the careful selection of a suitable stationary phase (e.g., a C18 column), mobile phase composition, and detector wavelength to achieve the necessary resolution, sensitivity, and accuracy. Once validated, this HPLC method can be integrated into the manufacturing process as a routine IPC test. This real-time data allows for immediate corrective actions if the level of this compound deviates from the acceptable limits, preventing the contamination of downstream batches.

Implementation of Post-Synthesis Purification Techniques for Efficient Removal of this compound

While the primary goal is to prevent the formation of this compound at the source, effective post-synthesis purification techniques are a critical final step to ensure the impurity is removed to acceptable levels in the final API.

Crystallization and recrystallization are among the most powerful and commonly used methods for purifying solid APIs. europeanpharmaceuticalreview.com The success of this technique relies on the differential solubility of the desired compound and the impurity in a given solvent system. A well-designed crystallization process can effectively purge this compound into the mother liquor, resulting in a highly pure crystalline solid. The selection of the appropriate solvent or solvent mixture is paramount and often requires extensive screening and optimization.